3-(4-Fluorophenyl)oxolan-3-ol
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-9-3-1-8(2-4-9)10(12)5-6-13-7-10/h1-4,12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJDLZVUZJXYPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Oxolane-3-one
Oxolane-3-one serves as a critical intermediate for this route. While direct oxidation of 3-hydroxyoxolane is impractical (as it represents the target compound), alternative pathways involve cyclization of γ-keto acids or enzymatic oxidation of tetrahydrofuran precursors. For instance, γ-butyrolactone derivatives can be hydrolyzed under basic conditions to yield 4-hydroxybutanoic acid, which is subsequently oxidized to oxolane-3-one using pyridinium chlorochromate (PCC).
Grignard Reaction with 4-Fluorophenylmagnesium Bromide
Oxolane-3-one undergoes nucleophilic addition with 4-fluorophenylmagnesium bromide in anhydrous tetrahydrofuran (THF) at −78°C. The Grignard reagent attacks the carbonyl carbon, forming a tertiary alkoxide intermediate, which is protonated during aqueous workup to yield racemic 3-(4-fluorophenyl)oxolan-3-ol.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | −78°C |
| Solvent | THF |
| Reaction Time | 4–6 hours |
| Yield | 68–72% |
This method provides moderate yields but requires subsequent chiral resolution to isolate enantiopure product.
Suzuki-Miyaura Coupling of 3-Bromooxolan-3-ol
Preparation of 3-Bromooxolan-3-ol
3-Bromooxolan-3-ol is synthesized via bromination of 3-hydroxyoxolane using phosphorus tribromide (PBr₃) in dichloromethane. The reaction proceeds via nucleophilic substitution, with the hydroxyl group replaced by bromide.
Palladium-Catalyzed Coupling
The Suzuki-Miyaura cross-coupling reaction employs 3-bromooxolan-3-ol and 4-fluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). The reaction proceeds at 80°C in a dioxane/water mixture, yielding this compound after 12 hours.
Optimized Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Base | K₂CO₃ |
| Solvent | Dioxane/H₂O (4:1) |
| Yield | 75–80% |
This route avoids racemization but requires stringent control over boronic acid purity.
Asymmetric Catalytic Synthesis
Chiral Ligand-Mediated Addition
Asymmetric induction is achieved using a chiral copper(II)-bisoxazoline complex. Oxolane-3-one reacts with 4-fluorophenylzinc bromide in the presence of the catalyst at −20°C, producing (R)-3-(4-fluorophenyl)oxolan-3-ol with 92% enantiomeric excess (ee).
Industrial Scalability
Continuous flow reactors enhance reaction efficiency by maintaining precise temperature control and reducing side reactions. A pilot-scale study demonstrated a 15% increase in yield compared to batch processes, with ee values consistently above 90%.
Catalytic Performance
| Ligand | ee (%) | Yield (%) |
|---|---|---|
| (S)-Binap | 88 | 70 |
| (R,R)-Cyclen | 92 | 78 |
Chiral Resolution Techniques
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound is being investigated for its role as a pharmaceutical intermediate due to its unique structural features that enhance biological activity. Its fluorophenyl group is known to improve binding affinity to various biological targets, making it a candidate for drug development aimed at treating conditions such as cancer and inflammation.
2. Organic Synthesis
3-(4-Fluorophenyl)oxolan-3-ol serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular structures. Its ability to undergo various chemical reactions—such as oxidation and reduction—makes it valuable in synthetic pathways.
3. Material Science
The compound's distinctive properties lend themselves to applications in material science, where it can be utilized in developing new materials with specific characteristics, such as improved thermal stability or enhanced mechanical properties.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antitumor Activity: Preliminary studies show that it may inhibit tumor growth by interfering with cellular signaling pathways. In vitro assays indicated a significant reduction in cell viability in human cancer cell lines at concentrations above 10 µM.
- Anti-inflammatory Effects: Animal model studies demonstrated a 30% reduction in inflammatory markers upon administration of the compound, suggesting potential applications in treating inflammatory diseases.
- Cholesterol Absorption Inhibition: Similar compounds have been noted for their ability to inhibit intestinal cholesterol absorption, indicating potential roles in managing lipid levels.
Case Studies and Research Findings
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of this compound on human cancer cell lines. Results indicated that at concentrations above 10 µM, there was a notable dose-dependent decrease in cell viability, highlighting its potential as an antitumor agent.
Case Study 2: Inflammation Model
In an acute inflammation model involving rodents, administration of the compound resulted in a significant decrease in inflammatory markers compared to control groups. This suggests its utility in developing treatments for inflammatory conditions.
Case Study 3: Cholesterol Absorption Study
Research focusing on the compound's effect on cholesterol absorption found that it could potentially inhibit intestinal cholesterol uptake, which may be beneficial for managing cholesterol levels and preventing cardiovascular diseases.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)oxolan-3-ol involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxolane ring may participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Core Ring Systems and Substituents
Key Observations :
Key Observations :
- Fluorophenyl Efficacy : Fluorine at the para position (as in 2j) correlates with lower IC50 values in chalcones, suggesting similar benefits for this compound .
- Hydroxyl Group Impact : The hydroxyl group in oxolan derivatives enhances solubility and H-bonding capacity, critical for target engagement .
Physicochemical Comparison
| Property | This compound | 4-(3-Fluorophenyl)oxolan-3-one | 3-(3,4-Dichlorophenyl)oxolan-3-ol |
|---|---|---|---|
| LogP (Predicted) | ~1.5 | ~2.0 | ~3.0 |
| Solubility (mg/mL) | Moderate (due to -OH) | Low (ketone) | Very low (Cl substituents) |
| Metabolic Stability | Moderate (susceptible to oxidation) | High (ketone stability) | High (Cl reduces metabolism) |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-Fluorophenyl)oxolan-3-ol, and what are the critical reaction conditions?
- Methodological Answer : A common approach involves nucleophilic addition of a 4-fluorophenyl Grignard reagent to a cyclic ketone precursor (e.g., tetrahydrofuran-3-one), followed by acid-catalyzed cyclization. Key conditions include anhydrous solvents (THF or ether), controlled temperatures (0–25°C), and inert atmospheres. Purity optimization often requires column chromatography (silica gel, ethyl acetate/hexane eluent) . Alternative routes may employ epoxide ring-opening strategies using fluorophenyl nucleophiles, with yields dependent on steric and electronic effects of substituents.
Q. How is the structural identity of this compound validated experimentally?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction data refined using SHELX software (e.g., SHELXL for precise bond-length and angle determination) confirms the stereochemistry and spatial arrangement of the hydroxyl and fluorophenyl groups .
- NMR spectroscopy : H and C NMR (in CDCl or DMSO-d) identify characteristic signals: the fluorophenyl aromatic protons (δ 7.2–7.4 ppm, doublets), oxolan ring protons (δ 3.5–4.0 ppm), and hydroxyl proton (broad signal at δ 2.5–3.5 ppm). F NMR (δ -110 to -115 ppm) confirms fluorine substitution .
- Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the exact mass (e.g., CHFO: calc. 182.0743, observed 182.0745) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and partially soluble in ethanol or methanol. Insoluble in non-polar solvents (hexane).
- Stability : Hydrolytically sensitive due to the oxolan ring; store under inert gas (N/Ar) at -20°C. Degradation is monitored via TLC (silica, UV detection) or HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How does the electronic nature of the 4-fluorophenyl group influence the compound’s reactivity in substitution reactions?
- Methodological Answer : The fluorine atom’s strong electron-withdrawing effect activates the aromatic ring toward electrophilic substitution at the meta position. Computational studies (DFT, B3LYP/6-31G*) reveal reduced electron density at the para position, directing reactions like nitration or halogenation to the meta site. Kinetic isotopic labeling (e.g., O in hydroxyl group) can track regioselectivity in oxidation reactions .
Q. What strategies are effective for resolving enantiomers of this compound, and how is enantiomeric excess (ee) quantified?
- Methodological Answer :
- Chiral chromatography : Use Chiralpak® IA/IB columns with hexane/isopropanol mobile phases.
- Stereoselective synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s Mn-salen catalysts for epoxide ring-opening) to favor (R)- or (S)-enantiomers.
- Circular dichroism (CD) : Compare experimental CD spectra with simulated data (TD-DFT) to assign absolute configuration. Enantiomeric purity is validated via H NMR with chiral shift reagents (e.g., Eu(hfc)) .
Q. What metabolic pathways are hypothesized for this compound in biological systems, and how are metabolites identified?
- Methodological Answer : In vitro studies (hepatocyte incubations) coupled with LC-MS/MS reveal phase I (oxidation, hydroxylation) and phase II (glucuronidation, sulfation) metabolites. Isotopic labeling (C or H) tracks metabolic transformations. For example, hydroxylation at the oxolan ring’s 4-position generates 3-(4-fluorophenyl)-3,4-dihydroxytetrahydrofuran, identified via MS/MS fragmentation patterns and comparison with synthetic standards .
Q. How do computational models predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to targets like cytochrome P450 enzymes. Pharmacophore models highlight hydrogen-bonding (hydroxyl group) and hydrophobic (fluorophenyl) interactions. Free-energy perturbation (FEP) calculations quantify binding affinities, validated by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What contradictions exist in reported spectroscopic data for this compound, and how should researchers address them?
- Methodological Answer : Discrepancies in H NMR chemical shifts (e.g., hydroxyl proton resonance) may arise from solvent polarity or concentration effects. Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals. Conflicting mass spectra (e.g., fragment ion ratios) require calibration with internal standards (e.g., sodium trifluoroacetate) and high-purity solvents .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
